CJ-21,058

Antibacterial discovery MRSA research SecA inhibition

CJ-21,058 is a natural product-derived equisetin analog and a selective inhibitor of bacterial SecA translocase (IC₅₀: 15 µg/mL) , originally isolated from fungal fermentation broth CL47745. The compound blocks ATP-dependent translocation of precursor proteins across bacterial cytoplasmic membranes—a mechanism distinct from conventional antibiotics targeting cell wall synthesis, ribosomal protein synthesis, or nucleic acid metabolism.

Molecular Formula C23H33NO4
Molecular Weight 387.5 g/mol
Cat. No. B15568460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-21,058
Molecular FormulaC23H33NO4
Molecular Weight387.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-10-13(2)8-9-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19+
InChIKeyZTPMRDYXXHRMRU-QTEVMKNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CJ-21,058 for Antimicrobial Discovery: A SecA-Inhibiting Equisetin Derivative for Gram-Positive Drug-Resistant Pathogen Research


CJ-21,058 is a natural product-derived equisetin analog and a selective inhibitor of bacterial SecA translocase (IC₅₀: 15 µg/mL) [1], originally isolated from fungal fermentation broth CL47745 [2]. The compound blocks ATP-dependent translocation of precursor proteins across bacterial cytoplasmic membranes—a mechanism distinct from conventional antibiotics targeting cell wall synthesis, ribosomal protein synthesis, or nucleic acid metabolism [1]. Its antibacterial spectrum is predominantly Gram-positive, with demonstrated activity against multi-drug-resistant clinical isolates including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1].

Why Equisetin Analogs Are Not Interchangeable: CJ-21,058 Demonstrates Structurally-Driven Divergence in Antibacterial Potency and Mammalian Cytotoxicity


CJ-21,058 cannot be substituted with the structurally related equisetin scaffold in critical antibacterial research workflows. The two compounds differ by a single substitution at the C-4 position (CJ-21,058 bears a hydroxyl group, whereas equisetin bears a hydrogen atom) . This minimal structural difference produces marked functional divergence: CJ-21,058 exhibits 3.2-fold higher anti-staphylococcal potency than equisetin in direct MIC comparisons, and unlike equisetin, CJ-21,058 demonstrates no detectable cytotoxicity in human HeLa cell viability assays at antibacterial concentrations [1][2]. Substituting equisetin for CJ-21,058 in SecA inhibition studies or anti-MRSA discovery programs introduces confounding variables—namely divergent potency and off-target mammalian toxicity—that compromise experimental reproducibility and translational relevance [1][2].

CJ-21,058 Comparator Evidence: Quantitative Differentiation Against Equisetin and SecA-Targeting Benchmarks


Anti-Staphylococcal MIC Comparison: CJ-21,058 vs. Equisetin

CJ-21,058 exhibits a 3.2-fold lower MIC (higher potency) against Staphylococcus aureus compared to its structural analog equisetin when evaluated under standardized broth microdilution conditions. CJ-21,058 MIC = 5 µg/mL versus equisetin MIC = 16 µg/mL [1]. This potency advantage is particularly relevant against multi-drug-resistant clinical isolates, where CJ-21,058 maintains activity at 5 µg/mL against both methicillin-sensitive S. aureus (MSSA) 01A1105 and vancomycin-resistant Enterococcus faecalis 03A1069 [1].

Antibacterial discovery MRSA research SecA inhibition Gram-positive pathogens

Mammalian Cytotoxicity Divergence: CJ-21,058 vs. Equisetin in Human Cell Line Assays

CJ-21,058 demonstrates a favorable mammalian cytotoxicity profile compared to equisetin at antibacterial concentrations. In HeLa cell viability assays (propidium iodide exclusion, 24-hour and 48-hour exposure), CJ-21,058 at 12 µM produced no reduction in cell viability relative to DMSO vehicle controls [1]. In contrast, equisetin at 20 µM induced significant cytotoxicity, with cell viability comparable to the positive control etoposide (20 µM) [1]. This divergence occurs despite both compounds being tested at concentrations exceeding their respective antibacterial MICs, suggesting CJ-21,058 possesses a wider selectivity window.

Selectivity profiling Mammalian toxicity HeLa cytotoxicity Therapeutic index

SecA Enzyme Inhibition: CJ-21,058 IC₅₀ Quantification

CJ-21,058 inhibits SecA translocase activity with an IC₅₀ value of 15 µg/mL (~38.7 µM based on MW 387.51) [1]. This inhibition disrupts ATP-dependent translocation of precursor proteins across the bacterial cytoplasmic membrane—a mechanism orthogonal to conventional antibiotic classes including β-lactams, glycopeptides, macrolides, and fluoroquinolones [1]. In functional translocation assays, CJ-21,058 at 20 µM inhibited VSG_117 protein translocation into T. brucei rough microsomes (TbRMs), confirming target engagement in a cell-free system [2].

SecA translocase ATPase inhibition Protein translocation Target engagement

Multi-Drug-Resistant Pathogen Activity Profile: CJ-21,058 Spectrum Analysis

CJ-21,058 demonstrates equipotent antibacterial activity (MIC = 5 µg/mL) against both methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates and vancomycin-resistant Enterococcus faecalis (VRE) [1][2]. This activity profile is noteworthy because these two resistant pathogens represent distinct Gram-positive species with differing resistance mechanisms. The compound shows no activity against Streptococcus pyogenes 02C1068 (MIC > 20 µg/mL) or Escherichia coli 51A0266 (MIC > 20 µg/mL), confirming a Gram-positive-selective spectrum [1].

Multi-drug resistance MRSA VRE Gram-positive spectrum

CJ-21,058 Research Application Scenarios: Where the Evidence Supports Procurement


SecA Inhibitor Probe for Gram-Positive Antibacterial Mechanism-of-Action Studies

Use CJ-21,058 as a validated chemical probe to interrogate SecA-dependent protein translocation in Gram-positive bacteria. The compound's IC₅₀ (15 µg/mL) and functional translocation inhibition at 20 µM provide a reproducible benchmark for SecA target engagement studies [1]. Its 3.2-fold potency advantage over equisetin against S. aureus (MIC 5 vs 16 µg/mL) and absence of HeLa cytotoxicity at antibacterial concentrations make it the preferred equisetin-class probe for experiments requiring correlation between SecA inhibition and antibacterial efficacy without mammalian toxicity confounders [2].

Multi-Drug-Resistant Gram-Positive Pathogen Screening and Hit Validation

Deploy CJ-21,058 as a reference SecA-inhibitor control in high-throughput screening campaigns targeting MRSA and VRE. The compound demonstrates equipotent MIC values of 5 µg/mL against both methicillin-resistant S. aureus 01A1105 and vancomycin-resistant E. faecalis 03A1069, providing a consistent activity benchmark across two clinically distinct resistant Gram-positive species [1][2]. Its Gram-positive-selective spectrum (no activity against S. pyogenes or E. coli at ≤20 µg/mL) makes it suitable for counterscreening to confirm on-target Gram-positive activity [1].

Structure-Activity Relationship (SAR) Studies of Equisetin-Derived SecA Inhibitors

Utilize CJ-21,058 as the hydroxylated C-4 comparator in equisetin scaffold SAR investigations. The C-4 hydroxyl substitution distinguishes CJ-21,058 from equisetin (C-4 hydrogen), and this single structural difference produces divergent functional profiles: 3.2-fold enhanced anti-staphylococcal potency and complete abrogation of HeLa cytotoxicity in CJ-21,058 [1][2]. This structure-function relationship provides a defined starting point for medicinal chemistry optimization of tetramic acid-containing SecA inhibitors .

Cell-Free Protein Translocation Assay Development and Validation

Employ CJ-21,058 as a positive control inhibitor in in vitro protein translocation assays using rabbit reticulocyte lysate and bacterial membrane preparations. At 20 µM, CJ-21,058 reproducibly inhibits VSG_117 protein translocation into rough microsomes, confirming functional SecA translocase inhibition in a cell-free biochemical system [1]. This assay-ready activity supports its use as a reference compound for validating new SecA inhibitor screening platforms or optimizing translocation assay conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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